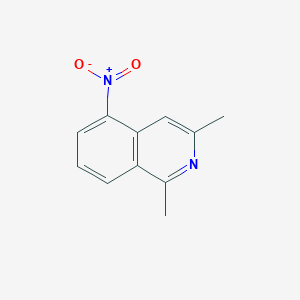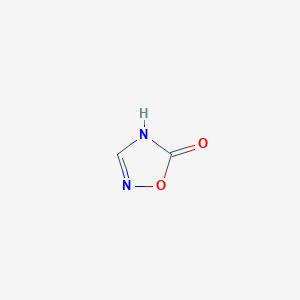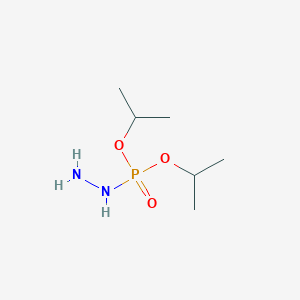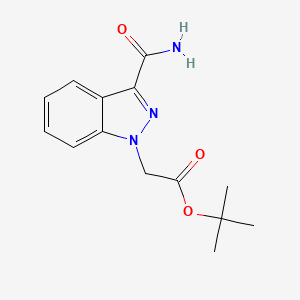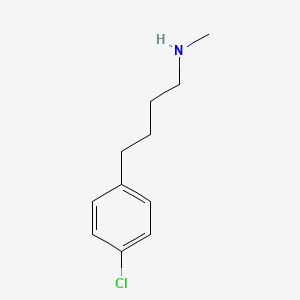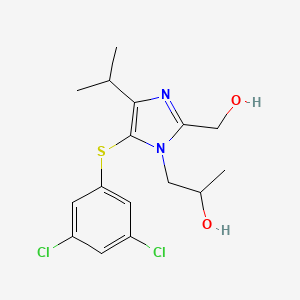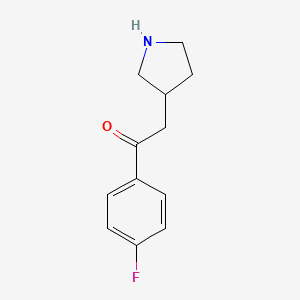
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzoylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the benzoyl group can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one typically involves the reaction of pyrrolidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time and costs .
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The pyrrolidine ring can interact with various proteins, affecting their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
相似化合物的比较
Similar Compounds
3-(4-Chlorobenzoylmethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylbenzoylmethyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.
3-(4-Nitrobenzoylmethyl)pyrrolidine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-(pyrrolidin-3-yl)ethan-1-one makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for developing new materials and pharmaceuticals .
属性
分子式 |
C12H14FNO |
|---|---|
分子量 |
207.24 g/mol |
IUPAC 名称 |
1-(4-fluorophenyl)-2-pyrrolidin-3-ylethanone |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-10(2-4-11)12(15)7-9-5-6-14-8-9/h1-4,9,14H,5-8H2 |
InChI 键 |
ICNPOTSVAWPXRY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8700430.png)
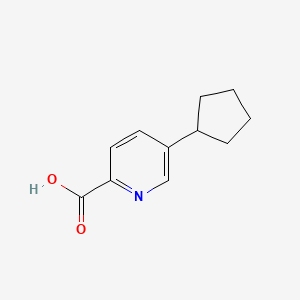
![8-[2-(Benzyloxy)ethyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8700437.png)
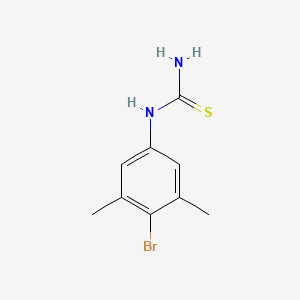
![3-([3-(Trifluoromethyl)phenyl]hydrazono)pentane-2,4-dione](/img/structure/B8700452.png)
![Methyl [(3-sulfanylpropyl)sulfanyl]acetate](/img/structure/B8700454.png)
